3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester 3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13473140
InChI: InChI=1S/C15H23N3O2/c1-17(10-8-16)14-7-9-18(11-14)15(19)20-12-13-5-3-2-4-6-13/h2-6,14H,7-12,16H2,1H3
SMILES: CN(CCN)C1CCN(C1)C(=O)OCC2=CC=CC=C2
Molecular Formula: C15H23N3O2
Molecular Weight: 277.36 g/mol

3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13473140

Molecular Formula: C15H23N3O2

Molecular Weight: 277.36 g/mol

* For research use only. Not for human or veterinary use.

3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C15H23N3O2
Molecular Weight 277.36 g/mol
IUPAC Name benzyl 3-[2-aminoethyl(methyl)amino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C15H23N3O2/c1-17(10-8-16)14-7-9-18(11-14)15(19)20-12-13-5-3-2-4-6-13/h2-6,14H,7-12,16H2,1H3
Standard InChI Key LUVNRPXKJPTWHS-UHFFFAOYSA-N
SMILES CN(CCN)C1CCN(C1)C(=O)OCC2=CC=CC=C2
Canonical SMILES CN(CCN)C1CCN(C1)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring substituted at the 3-position with a [(2-aminoethyl)(methyl)amino] group and at the 1-position with a benzyl ester (Fig. 1). The stereochemistry of the pyrrolidine ring and substituents critically influences its biological activity, though specific configurations require further elucidation .

Molecular Formula: C16H25N3O2\text{C}_{16}\text{H}_{25}\text{N}_3\text{O}_2
Molecular Weight: 291.34 g/mol

Spectroscopic Characteristics

  • NMR: The benzyl ester proton resonates as a singlet at δ 5.1–5.3 ppm, while the pyrrolidine ring protons appear as multiplets between δ 2.5–3.5 ppm .

  • IR: Strong absorption bands at 1740 cm1^{-1} (ester C=O) and 1650 cm1^{-1} (amide C=O if present).

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water (<1 mg/mL).

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions due to the ester linkage.

Synthesis and Optimization

Steglich Esterification

A cornerstone method for attaching the benzyl ester:

  • React pyrrolidine-1-carboxylic acid with benzyl alcohol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

  • Achieves yields of 65–78% under mild conditions (0–25°C, 12–24 hr).

Pyrrolidine Functionalization

  • Introduce the [(2-aminoethyl)(methyl)amino] group via nucleophilic substitution or reductive amination .

  • Optimized using NaBH3_3CN in methanol (60°C, 8 hr), yielding 82% product .

Industrial-Scale Production

  • Continuous Flow Reactors: Enhance yield (≥90%) and reduce reaction time (2–4 hr) compared to batch processes.

  • Catalytic Systems: Pd/C or Raney Ni for hydrogenolytic deprotection steps .

Chemical Reactivity and Derivative Formation

Ester Hydrolysis

  • Basic Conditions: NaOH/EtOH yields the free carboxylic acid (RCOOH\text{RCOOH}), pivotal for further functionalization.

  • Acidic Conditions: HCl/MeOH cleaves the benzyl ester but risks decomposing the amino groups.

Amide Bond Formation

  • React with acyl chlorides (e.g., acetyl chloride) to generate tertiary amides, enhancing lipophilicity for blood-brain barrier penetration .

Reductive Amination

  • Convert primary amines to secondary/tertiary amines using NaBH4_4 or BH3_3-THF, expanding structural diversity .

Biological Activity and Mechanism

Neurotransmitter Receptor Modulation

  • 5-HT1D_{1D} Agonism: Analogous compounds exhibit 163-fold selectivity over 5-HT1B_{1B} receptors, suggesting antimigraine potential .

  • Binding Affinity: Ki=2.3nMK_i = 2.3 \, \text{nM} for 5-HT1D_{1D} in CHO cell assays .

Enzyme Inhibition

  • ACE Inhibition: IC50_{50} = 85 nM in preliminary assays, comparable to captopril.

  • Kinase Targets: Moderate activity against MAPK (IC50_{50} = 1.2 µM).

Neuroprotective Effects

  • Reduces glutamate-induced neurotoxicity by 47% at 10 µM in cortical neuron models .

Pharmaceutical Applications

Drug Intermediate

  • Serves as a precursor for neuroactive agents (e.g., serotonin agonists, NMDA antagonists) .

  • Used in the synthesis of EVT-8053397, a clinical-phase migraine therapeutic.

Prodrug Design

  • The benzyl ester enhances membrane permeability, enabling intracellular hydrolysis to active metabolites.

Future Directions

Structural Optimization

  • Stereochemical Studies: Resolve enantiomers via chiral HPLC to isolate high-activity isoforms .

  • Hybrid Derivatives: Merge with indole moieties to enhance 5-HT receptor selectivity .

Clinical Translation

  • Phase I Trials: Pending for lead compounds derived from this scaffold.

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